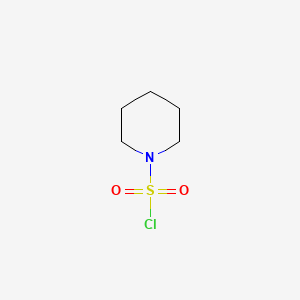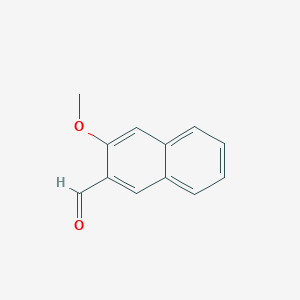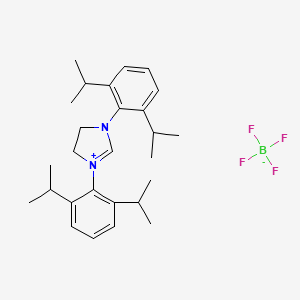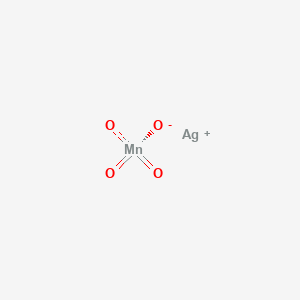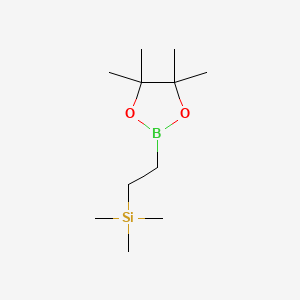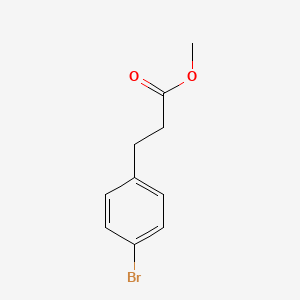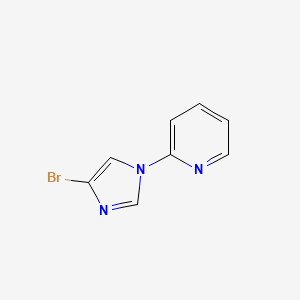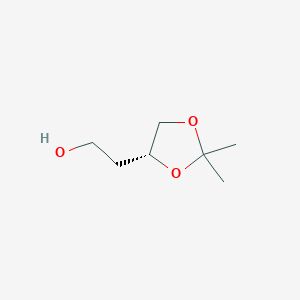
Propan-2-olate;ytterbium(3+)
概要
説明
Propan-2-olate;ytterbium(3+), also known as Ytterbium(III) Isopropoxide, is a type of rare earth metal that has been the subject of numerous scientific studies. It has the molecular formula of C9H21O3Yb and a molecular weight of 350.31 g/mol . The compound is generally available in most volumes and high purity, submicron, and nanopowder forms may be considered .
Molecular Structure Analysis
The molecular structure of Propan-2-olate;ytterbium(3+) is represented by the SMILES notation: CC©[O-].CC©[O-].CC©[O-].[Yb+3] and the InChI notation: 1S/3C3H7O.Yb/c31-3(2)4;/h33H,1-2H3;/q3*-1;+3 .Physical And Chemical Properties Analysis
Propan-2-olate;ytterbium(3+) is a type of rare earth metal. It is generally available in most volumes and high purity, submicron, and nanopowder forms may be considered . The compound has a molecular weight of 350.31 g/mol .科学的研究の応用
1. Electrochemical Performance and Catalytic Properties
- Summary of Application: Ytterbium-doped manganese oxide nanoparticles were synthesized and their electrochemical performance and catalytic properties were studied .
- Methods of Application: The nanoparticles were synthesized via a hydrothermal route. The samples were characterized using various techniques such as scanning electron microscopy, X-ray photoelectron spectroscopy, transmission electron microscopy, X-ray diffraction, UV–Vis spectroscopy, and Brunauer–Emmett–Teller (BET) techniques .
- Results: The electrochemical properties of the materials were investigated for their potential use as supercapacitors. Among different contents of Yb, 2% Yb-doped Mn 3 O 4 displayed the enhanced specific capacitance .
2. Near-Infrared Fluorophores for Living Cell Imaging
- Summary of Application: Biocompatible Yb 3+ complexes were designed and synthesized for near-infrared (NIR) living cell imaging .
- Methods of Application: The Yb 3+ complexes were synthesized and characterized. Upon excitation at either the visible (Soret band) or red region (Q band), these β-fluorinated Yb 3+ complexes display high NIR luminescence .
- Results: The complexes showed strong and specific intracellular Yb 3+ luminescence signals when uptaken into living cells. The fluorescence lifetime imaging (FLIM) measurements showed an intracellular lifetime distribution between 100 and 200 μs .
3. Transfer Hydrogenation of N-Heteroarenes
- Summary of Application: A convenient manganese-catalyzed transfer hydrogenation of N-heteroarenes using alcohols as hydrogen sources is presented .
- Methods of Application: Detailed DFT calculation studies support an outer sphere hydrogenation mechanism and hydride transfer from propan-2-olate to the Mn center with regeneration of the catalyst as the rate-determining step .
- Results: The study presents a new method for the transfer hydrogenation of N-heteroarenes .
4. Material Manufacturing
- Summary of Application: Ytterbium (III) Isopropoxide, also known as Propan-2-olate;ytterbium(3+), is used in the manufacturing of various materials .
5. Near-Infrared Biological Fluorophores
- Summary of Application: Yb 3+ complexes are used as near-infrared (NIR) emissive biological fluorophores .
- Methods of Application: These Yb 3+ complexes are synthesized and used in various biological studies. They are known for their high quantum yields in DMSO and H2O and decay lifetimes .
- Results: These Yb 3+ complexes are the brightest NIR emissive biological fluorophores to date .
6. Quantum Computing
- Summary of Application: Ytterbium ions are being used as qubits in quantum computing .
- Methods of Application: Ytterbium ions are isolated and manipulated using lasers in a controlled environment to perform quantum computations .
- Results: The use of Ytterbium ions as qubits has shown promising results in the field of quantum computing .
7. Material Manufacturing
- Summary of Application: Ytterbium (III) Isopropoxide, also known as Propan-2-olate;ytterbium(3+), is used in the manufacturing of various materials .
8. High-Stability Atomic Clocks
- Summary of Application: Ytterbium ions are being used in high-stability atomic clocks .
- Methods of Application: Ytterbium ions are isolated and manipulated using lasers in a controlled environment to perform time measurements .
- Results: The use of Ytterbium ions in atomic clocks has shown promising results in the field of timekeeping .
9. Source of Gamma Rays
特性
IUPAC Name |
propan-2-olate;ytterbium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.Yb/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKJHSBPOPJWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Yb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458538 | |
| Record name | Ytterbium(III) isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-olate;ytterbium(3+) | |
CAS RN |
6742-69-4 | |
| Record name | Ytterbium(III) isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ytterbium(III) Isopropoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

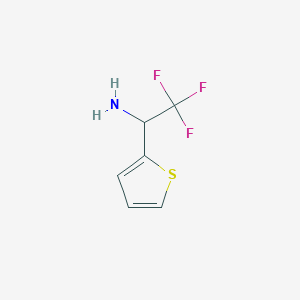
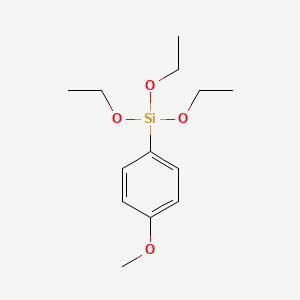
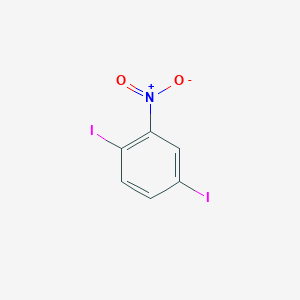
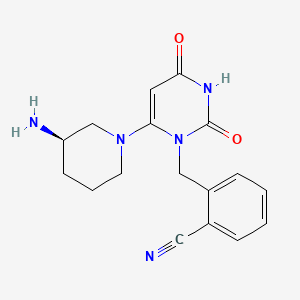
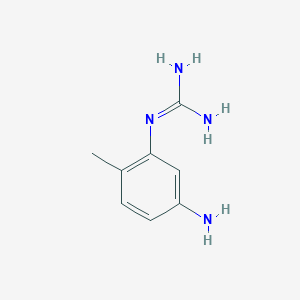
![(R)-4-((3R,5S,6R,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1589435.png)
